molecular formula C29H22BrCl2N3O3 B2846558 4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 392252-53-8

4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Cat. No. B2846558
M. Wt: 611.32
InChI Key: JBHIKTWSZYXUAE-UHFFFAOYSA-N
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Description

4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C29H22BrCl2N3O3 and its molecular weight is 611.32. The purity is usually 95%.
BenchChem offers high-quality 4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action in NMDA Receptor Antagonism

The compound, closely related to 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105), represents a novel class of N-methyl-d-aspartate (NMDA) receptor antagonists. DQP-1105 specifically inhibits GluN2C- and GluN2D-containing receptors significantly more than GluN2A-, GluN2B-, GluA1-, or GluK2-containing receptors. This action is noncompetitive and voltage-independent, suggesting that the compound prevents the receptor's pregating step without affecting the open pore conformation or channel closing rate. Such selective inhibition points to a potential therapeutic application in diseases associated with excessive NMDA receptor activity (Acker et al., 2011).

Antimicrobial and Antioxidant Properties

Research on similar quinoline and pyrazolone derivatives has demonstrated promising antimicrobial and antioxidant properties. A study by Hussein and Ibrahim (2012) synthesized novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones, showcasing their effectiveness in vitro against various microbial strains. This suggests potential applications in developing new antimicrobial agents based on the quinoline structure (Hassanin & Ibrahim, 2012).

Synthetic Applications and Material Chemistry

Quinoline derivatives, including those related to the compound , have been extensively explored for their utility in synthetic chemistry and material science. For example, the synthesis and evaluation of 4-hydroxy quinolinone derivatives as antioxidants in lubricating greases reveal their potential to improve the oxidative stability of lubricants. Such derivatives were synthesized and shown to effectively reduce the total acid number and oxygen pressure drop in lubricating greases, indicating their antioxidant efficiency (Hussein, Ismail, & El-Adly, 2016).

Photochromic Properties and Material Applications

The structural framework of quinolines, including bromo- and chloro-substituted derivatives, has been utilized in the development of photochromic materials. For instance, the design and synthesis of spiropyrans and spirooxazines based on halogenated quinolines demonstrate their application in creating materials that can undergo reversible color changes upon exposure to light. Such materials have potential applications in optical data storage, photoswitching devices, and smart windows (Voloshin et al., 2008).

properties

IUPAC Name

4-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22BrCl2N3O3/c1-16-28(29(17-5-3-2-4-6-17)21-13-18(30)7-10-23(21)33-16)24-15-25(20-9-8-19(31)14-22(20)32)35(34-24)26(36)11-12-27(37)38/h2-10,13-14,25H,11-12,15H2,1H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHIKTWSZYXUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=C(C=C(C=C5)Cl)Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22BrCl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

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